1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone
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Overview
Description
CBP/p300 ligand 3 is a specific ligand that targets the CREB-binding protein (CBP) and p300, which are transcriptional coactivators with intrinsic acetyltransferase activity. These proteins play crucial roles in regulating gene expression, cell proliferation, differentiation, and DNA repair by acetylating histones and other proteins .
Preparation Methods
The synthesis of CBP/p300 ligand 3 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial production methods for CBP/p300 ligand 3 are designed to scale up the laboratory synthesis process while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-efficiency reactors, and implementing stringent quality control measures to monitor the purity and potency of the final product .
Chemical Reactions Analysis
CBP/p300 ligand 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CBP/p300 ligand 3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the acetyltransferase activity of CBP and p300. In biology, it helps in understanding the role of these proteins in gene regulation and cell signaling pathways. In medicine, CBP/p300 ligand 3 is being investigated for its potential therapeutic applications in treating cancers and other diseases where CBP and p300 are implicated .
Mechanism of Action
The mechanism of action of CBP/p300 ligand 3 involves binding to the bromodomain of CBP and p300, thereby inhibiting their acetyltransferase activity. This inhibition prevents the acetylation of histones and other proteins, leading to changes in chromatin structure and gene expression. The molecular targets of CBP/p300 ligand 3 include the bromodomain and the histone acetyltransferase domain of CBP and p300 .
Comparison with Similar Compounds
CBP/p300 ligand 3 is unique in its high specificity and potency for targeting the bromodomain of CBP and p300. Similar compounds include other bromodomain inhibitors like GNE-781 and dCBP-1, which also target CBP and p300 but may have different binding affinities and selectivity profiles. The uniqueness of CBP/p300 ligand 3 lies in its ability to selectively inhibit CBP and p300 without affecting other bromodomain-containing proteins .
Similar Compounds
- GNE-781
- dCBP-1
- A-485
- CCS1477
These compounds share similar mechanisms of action but differ in their chemical structures and binding properties .
Properties
Molecular Formula |
C22H24F2N6O |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C22H24F2N6O/c1-13(31)29-7-5-19-18(12-29)22(27-26-19)30-6-3-4-14-8-16(15-10-25-28(2)11-15)17(21(23)24)9-20(14)30/h8-11,21H,3-7,12H2,1-2H3,(H,26,27) |
InChI Key |
BEKNUZKDQPQQNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2)N3CCCC4=CC(=C(C=C43)C(F)F)C5=CN(N=C5)C |
Origin of Product |
United States |
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